molecular formula C10H16N2O6 B1219555 5-Hydroxy-5,6-dihydrothymidine CAS No. 41308-58-1

5-Hydroxy-5,6-dihydrothymidine

Cat. No.: B1219555
CAS No.: 41308-58-1
M. Wt: 260.24 g/mol
InChI Key: MRODUHNLAXSPFV-PLDAJOQYSA-N
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Description

5-Hydroxy-5,6-dihydrothymidine is a modified nucleoside resulting from the hydroxyl radical-induced damage to thymidine, serving as a critical biomarker in DNA damage and repair studies. This lesion is a primary product of gamma irradiation in oxygen-free aqueous DNA solutions and is a key substrate for studying the Base Excision Repair (BER) pathway. Researchers utilize this compound to investigate the kinetics and specificity of DNA repair enzymes, such as Escherichia coli endonuclease III and formamidopyrimidine DNA glycosylase (Fpg), which excise this lesion from DNA . Its excision is efficiently monitored using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) with HPLC prepurification, allowing for precise quantification of repair activity . Furthermore, this compound is integral to model studies probing the intricate mechanism of (6-4) photoproduct repair by photolyase enzymes, helping to identify the electron-accepting moieties within these complex lesions . As a stable dihydrothymine derivative with defined stereochemistry, it is an essential standard for calibrating instrumentation, developing new analytical assays, and exploring the biochemical consequences of oxidative stress and radiation damage on genomic integrity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

41308-58-1

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O6/c1-10(17)4-12(9(16)11-8(10)15)7-2-5(14)6(3-13)18-7/h5-7,13-14,17H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7+,10?/m0/s1

InChI Key

MRODUHNLAXSPFV-PLDAJOQYSA-N

SMILES

CC1(CN(C(=O)NC1=O)C2CC(C(O2)CO)O)O

Isomeric SMILES

CC1(CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1(CN(C(=O)NC1=O)C2CC(C(O2)CO)O)O

Synonyms

5,6-dihydro-5-hydroxythymidine
5-hydroxy-5,6-dihydrothymidine
thymidine C5-hydrate
thymidine C5-hydrate, (5R)-isomer
thymidine C5-hydrate, (S)-isome

Origin of Product

United States

Scientific Research Applications

DNA Damage and Repair Studies

5-Hydroxy-5,6-dihydrothymidine is primarily studied for its role in DNA damage mechanisms. Hydroxyl radicals, generated from various sources such as gamma radiation or Fenton reactions, can react with thymidine to form this compound. Research has shown that the 5-hydroxy-5,6-dihydrothymidin-6-yl radical can lead to various products in oligodeoxyribonucleotides (ODNs), including thymidine glycol and abasic sites, which are critical for understanding mutagenesis and DNA repair pathways .

Key Findings:

  • The radical formed from 5-hydroxy-5,6-dihydrothymidine can induce cross-linking lesions between neighboring guanine bases in DNA .
  • Studies using UV melting techniques indicated that the incorporation of this compound into DNA duplexes destabilizes the structure, potentially leading to misincorporation during replication .

Photochemical Applications

The photochemical properties of this compound have been extensively investigated. Upon UV irradiation, this compound can generate reactive intermediates that may participate in further chemical reactions or contribute to the formation of DNA lesions. For instance, the independent generation of the 5-hydroxy-5,6-dihydrothymidin-6-yl radical under UV light leads to significant products that can be characterized by various spectroscopic methods .

Photochemical Mechanism:

  • The compound exhibits reactivity under UV light at 254 nm, where it generates radicals that can interact with nucleic acids .
  • The resulting products from these reactions provide insights into the mechanisms of photodamage in DNA.

Potential Therapeutic Applications

Emerging research suggests that compounds like this compound may have therapeutic implications, particularly in cancer treatment. Its ability to induce specific DNA damage could be harnessed in targeted therapies that exploit the vulnerabilities of cancer cells during replication.

Research Insights:

  • Preliminary studies indicate that derivatives of this compound might enhance the efficacy of chemotherapeutic agents by increasing DNA damage specifically in cancerous cells .
  • Further investigation is needed to establish the safety and effectiveness of such applications in clinical settings.

Stability and Reactivity Studies

Comparison with Similar Compounds

Structural and Stereochemical Differences

Thymidine Glycols (5,6-Dihydroxy-5,6-dihydrothymidine):

  • Structure: Contains hydroxyl groups at both C5 and C6, forming four diastereomers: two cis [(5S,6R) and (5R,6S)] and two trans [(5S,6S) and (5R,6R)] isomers .
  • Formation: Dominant products under aerobic conditions via two-electron reduction of hydroperoxides .
  • Stability: Less stable than 5-hydroxy-5,6-dihydrothymidine; thymidine glycols decompose into 2-deoxyribose derivatives under alkaline conditions .

This compound:

  • Structure: Monohydroxylated at C5, with two diastereomers [(5R) and (5S)] .
  • Formation: Favored under anaerobic conditions or in the presence of purine nucleosides, which scavenge reactive intermediates .
  • Stability: More stable than thymidine glycols; its phosphorylated form (this compound-6-phosphate) decomposes slowly (t₁/₂ = 32 h at pH 7.2) to thymidine glycol .

5,6-Dihydrothymidine:

  • Structure: Lacks hydroxyl groups; formed via protonation of the thymidine radical anion .

Reaction Pathways and Radical Intermediates

  • 5-Hydroxy-5,6-dihydrothymidin-6-yl Radical (I):

    • Generated from UV irradiation of 5-hydroxy-6-phenylthio-5,6-dihydrothymidine .
    • Under anaerobic conditions, it forms cross-links with adjacent guanine (C8 attack) or generates abasic sites .
    • Contrasts with thymidine glycol radicals, which predominantly yield alkali-labile lesions .
  • Thymidine Glycol Radicals:

    • Produce cis/trans diastereomers of hydroperoxides in the presence of O₂, leading to stable glycols .

Data Tables

Table 1: Key Properties of Thymidine Derivatives

Compound Diastereomers Major Formation Pathway Stability Biological Role
This compound (5R), (5S) Anaerobic γ-radiolysis Moderate; decomposes to glycols Cross-links, mutagenesis
Thymidine Glycols (5S,6R), (5R,6S), etc. Aerobic •OH attack Low; alkali-labile Helical distortion, mutagenesis
5,6-Dihydrothymidine (5R), (5S) Radical anion protonation High Kinase inhibition

Table 2: Product Yields in γ-Radiolysis (KBr Solutions)

Condition This compound Thymidine Glycols 5,6-Dihydrothymidine
Aerobic (O₂) <5% ~60% <10%
Anaerobic (N₂) ~15% <5% ~20%
With purines ~20% 0% ~25%

Data aggregated from

Preparation Methods

Key Reaction Sequence

A patented method (US5760208A) outlines a multi-step synthesis starting from aminooxazoline derivatives (1) and glycidate esters (1a):

  • Michael Condensation :

    • Reactants: Aminooxazoline (1) + methyl 2-methyl glycidate (1a).

    • Conditions: Toluene, 90°C, 48 hours.

    • Product: 5-hydroxy-5,6-dihydrothymidine precursor (2) as a diastereomeric mixture (78% yield).

  • Acylation :

    • Reagent: Pivaloyl chloride.

    • Conditions: Acetonitrile, reflux (80–100°C), 24 hours.

    • Product: Di-acylated derivative (3) (57% yield).

  • Dehydration :

    • Reagent: Thionyl chloride in pyridine.

    • Conditions: 0–5°C, 3 hours.

    • Product: this compound (4) (60% yield).

Mechanistic Insights

  • The Michael condensation forms the pyrimidine core, while acylation stabilizes intermediates. Dehydration finalizes the structure via β-elimination.

Table 1: Chemical Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CondensationToluene, 90°C, 48 h78>95%
AcylationPivaloyl chloride, reflux5790%
DehydrationSOCl₂, pyridine, 0–5°C6088%

Photochemical Generation via Radical Precursors

Photolabile Precursor Synthesis

Independent studies describe UV-induced generation of 5-OH-5,6-DHT from thiyl radical precursors:

  • Synthesis of 5-Hydroxy-6-phenylthio-5,6-dihydrothymidine :

    • Reactants: Thymidine derivatives + phenylthiol.

    • Conditions: THF, -40°C, 2 hours.

    • Product: Photolabile precursor (85% yield).

  • UV Irradiation :

    • Wavelength: 254 nm.

    • Solvent: Aqueous buffer (pH 7.4).

    • Product: 5-OH-5,6-DHT via radical recombination.

Analytical Validation

  • MALDI-MS : Confirmed molecular ion at m/z 259.2 [M+H]⁺.

  • HPLC : Retention time = 12.3 min (C18 column, 10% MeOH/H₂O).

Table 2: Photochemical Method Parameters

ParameterValueReference
Precursor yield85%
UV exposure time30 min
Conversion efficiency72%

Radical-Induced Synthesis via Fenton Reaction or γ-Radiolysis

Hydroxyl Radical Addition

The 5-hydroxy-5,6-dihydrothymidin-6-yl radical forms under oxidative conditions:

  • Fenton Reaction :

    • Reactants: Thymidine + Fe²⁺/H₂O₂.

    • Conditions: pH 7.0, 25°C, 1 hour.

    • Products: 5-OH-5,6-DHT (major) + thymidine glycol (minor).

  • γ-Radiolysis :

    • Radiation dose: 10–50 Gy.

    • Solvent: Deaerated water.

    • Products: 5-OH-5,6-DHT (∼65% yield).

Product Distribution

  • LC-MS/MS : Quantified 5-OH-5,6-DHT at m/z 259→143 transition.

  • Competing pathways : Thymine glycol formation limits maximum yield to 70%.

Table 3: Radical-Mediated Synthesis Outcomes

MethodYield (%)ByproductsReference
Fenton55Thymidine glycol (20%)
γ-Radiolysis65Abasic sites (15%)

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Applicability
ChemicalHigh purity, scalableMulti-step, toxic reagentsIndustrial
PhotochemicalSelective, mild conditionsLow throughput, UV equipmentLab-scale
Radical-MediatedSimplicity, mimics DNA damageByproduct formationResearch

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